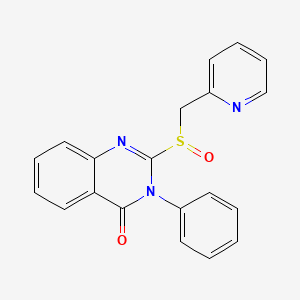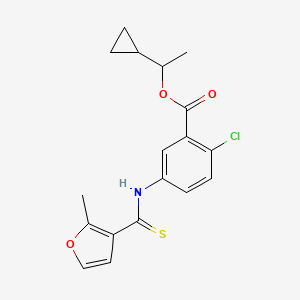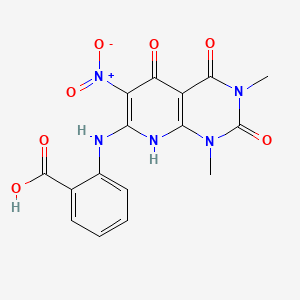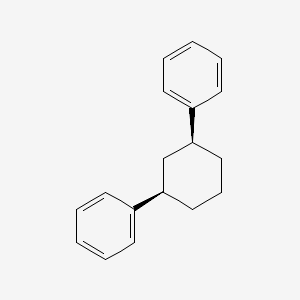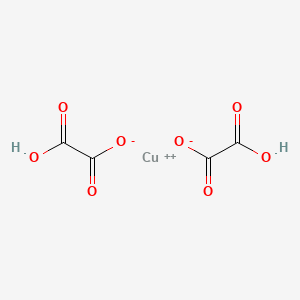
Ethanedioic acid, Cupric Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanedioic acid, cupric salt, commonly known as copper(II) oxalate, is an inorganic compound with the formula CuC₂O₄. It is a coordination compound where copper is bonded to oxalate ions. This compound is typically found as a blue-green crystalline solid and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) oxalate can be synthesized by reacting copper(II) sulfate with oxalic acid in an aqueous solution. The reaction proceeds as follows: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ] This reaction is typically carried out at room temperature, and the resulting copper(II) oxalate precipitates out of the solution.
Industrial Production Methods: Industrial production of copper(II) oxalate involves similar methods but on a larger scale. The reaction is conducted in large reactors, and the precipitated copper(II) oxalate is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation-Reduction Reactions: Copper(II) oxalate can undergo redox reactions, where it can be reduced to copper metal or oxidized to copper(II) oxide.
Thermal Decomposition: Upon heating, copper(II) oxalate decomposes to form copper(II) oxide, carbon dioxide, and carbon monoxide. [ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate in acidic conditions can oxidize copper(II) oxalate.
Reducing Agents: Hydrogen gas can reduce copper(II) oxalate to metallic copper.
Major Products:
Copper(II) Oxide: Formed during thermal decomposition.
Carbon Dioxide and Carbon Monoxide: Gaseous byproducts of thermal decomposition.
Scientific Research Applications
Copper(II) oxalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its coordination properties.
Industry: Utilized in the production of pigments, ceramics, and as a catalyst in organic synthesis.
Mechanism of Action
Copper(II) oxalate can be compared with other copper coordination compounds such as:
Copper(II) Sulfate (CuSO₄): Unlike copper(II) oxalate, copper(II) sulfate is highly soluble in water and is commonly used in agriculture and as a fungicide.
Copper(II) Chloride (CuCl₂): Copper(II) chloride is another soluble copper compound used in various industrial applications.
Uniqueness: Copper(II) oxalate is unique due to its low solubility in water, making it suitable for applications where controlled release of copper ions is desired.
Comparison with Similar Compounds
- Copper(II) Sulfate
- Copper(II) Chloride
- Copper(II) Nitrate
Properties
CAS No. |
28356-46-9 |
|---|---|
Molecular Formula |
C4H2CuO8 |
Molecular Weight |
241.60 g/mol |
IUPAC Name |
copper;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |
InChI Key |
WAMZYWIGKDXBCO-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
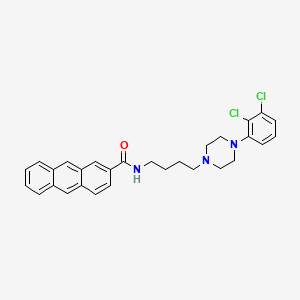
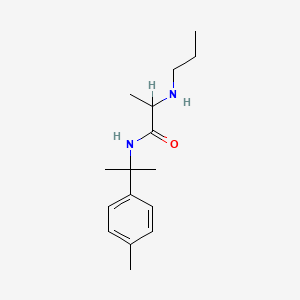
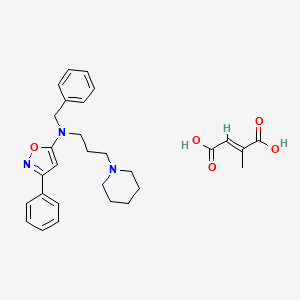

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)

